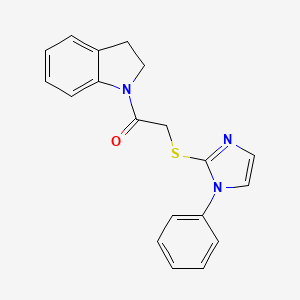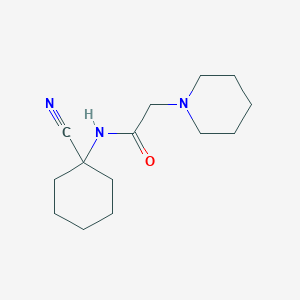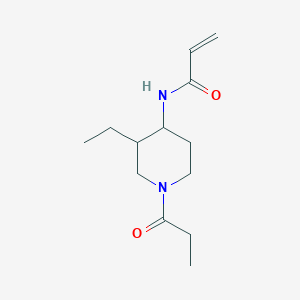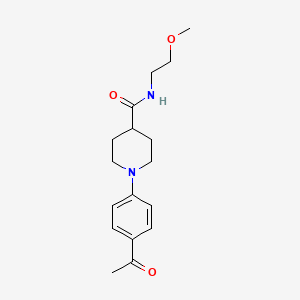![molecular formula C22H28N6O3 B2509950 3,4-diethoxy-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)benzamide CAS No. 2034516-50-0](/img/structure/B2509950.png)
3,4-diethoxy-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3,4-diethoxy-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)benzamide” is a complex organic molecule. It contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known for their ability to bind in the biological system with a variety of enzymes and receptors, showing versatile biological activities .
Scientific Research Applications
Antimicrobial Activities
Several studies have focused on the synthesis of novel derivatives with antimicrobial properties. For instance, Bektaş et al. (2007) synthesized a range of 1,2,4-triazole derivatives, demonstrating good to moderate antimicrobial activities against tested microorganisms (Bektaş et al., 2007). Abdel‐Aziz et al. (2008) also reported the synthesis of novel pyrazolo[1,5‐a]pyrimidine and 1,2,4‐triazolo[1,5‐a]pyrimidine derivatives incorporating a thiazolo[3,2‐a]benzimidazole moiety, some of which exhibited moderate effects against certain bacterial and fungal species (Abdel‐Aziz et al., 2008).
Antiviral Activities
Research into benzamide-based derivatives has also shown promising results in antiviral applications. Hebishy et al. (2020) described a route to synthesize benzamide-based 5-aminopyrazoles and their fused heterocycles, with some compounds exhibiting significant antiviral activities against bird flu influenza (H5N1) (Hebishy et al., 2020).
Insecticidal Agents
Soliman et al. (2020) synthesized a novel series of compounds with a sulfonamide-bearing thiazole moiety, demonstrating potent toxic effects against the cotton leafworm, indicating potential as insecticidal agents (Soliman et al., 2020).
Herbicidal Activity
Moran (2003) explored substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, finding them to possess excellent herbicidal activity across a broad spectrum of vegetation at low application rates, highlighting their potential in agricultural sciences (Moran, 2003).
Mechanism of Action
Target of Action
The compound 3,4-diethoxy-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)benzamide is a derivative of the 1,2,4-triazolo[4,3-a]pyrazine scaffold . This class of compounds has been found to interact with a variety of enzymes and receptors, exhibiting diverse pharmacological activities .
Mode of Action
Compounds with similar structures have been found to interact with their targets through hydrogen bond accepting and donating characteristics . This allows them to make specific interactions with different target receptors .
Biochemical Pathways
Related compounds have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and antitubercular effects . These activities suggest that the compound may affect a variety of biochemical pathways.
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for related compounds . These studies can provide insights into the potential bioavailability of the compound.
Result of Action
Related compounds have been found to exhibit cytotoxic activities against various cancer cell lines . For example, compound 17l, a related compound, exhibited excellent antiproliferative activities against A549, MCF-7, and Hela cancer cell lines . It also induced apoptosis in A549 cells .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3,4-diethoxy-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)benzamide are largely attributed to the presence of the triazole nucleus in its structure . This nucleus is capable of making specific interactions with different target receptors
Cellular Effects
Triazole compounds are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
3,4-diethoxy-N-[1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N6O3/c1-4-30-18-7-6-16(14-19(18)31-5-2)22(29)24-17-8-11-27(12-9-17)20-21-26-25-15(3)28(21)13-10-23-20/h6-7,10,13-14,17H,4-5,8-9,11-12H2,1-3H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZUFFZOGJNDJHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2CCN(CC2)C3=NC=CN4C3=NN=C4C)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[bis(2-methylpropyl)sulfamoyl]-N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2509869.png)




![2-Chloro-1-[2-(4-methylpiperazine-1-carbonyl)-2,3-dihydro-1,4-benzoxazin-4-yl]propan-1-one](/img/structure/B2509877.png)

![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)cyclopropanecarboxamide](/img/structure/B2509879.png)


![1-(4-Thieno[2,3-d]pyrimidin-4-ylpiperazin-1-yl)prop-2-en-1-one](/img/structure/B2509884.png)

![[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-quinoxalin-2-ylmethanone](/img/structure/B2509886.png)

